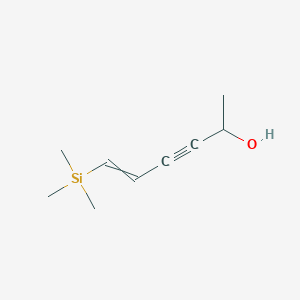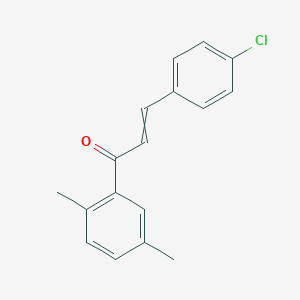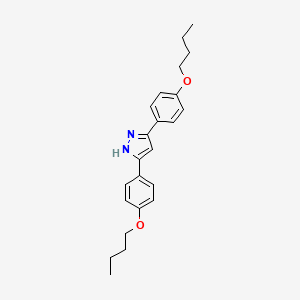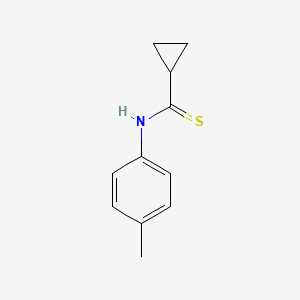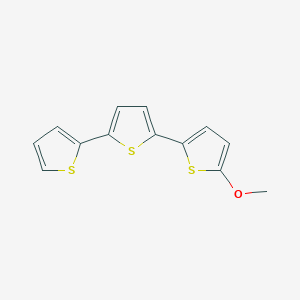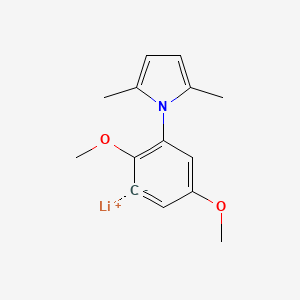
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is a complex organic compound that combines the properties of lithium with a unique aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine in the presence of an acid catalyst.
Introduction of the Dimethoxybenzene Group: The 2,5-dimethoxybenzene group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring acts as the nucleophile.
Lithiation: The final step involves the lithiation of the compound, which can be achieved by reacting the intermediate with a lithium reagent such as n-butyllithium under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its aromatic structure and functional groups make it suitable for binding studies and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylfuran
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylthiophene
Uniqueness
This compound is unique due to its combination of a pyrrole ring with a dimethoxybenzene group and lithium. This structure imparts distinct electronic and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the specific context.
Propriétés
Numéro CAS |
138667-02-4 |
|---|---|
Formule moléculaire |
C14H16LiNO2 |
Poids moléculaire |
237.2 g/mol |
Nom IUPAC |
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H16NO2.Li/c1-10-5-6-11(2)15(10)13-9-12(16-3)7-8-14(13)17-4;/h5-7,9H,1-4H3;/q-1;+1 |
Clé InChI |
GMZVRJNHDKYBKM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC=C(N1C2=C([C-]=CC(=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



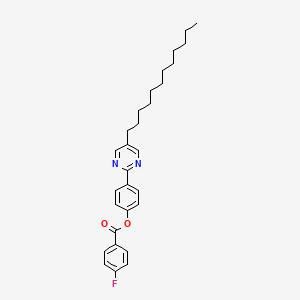
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
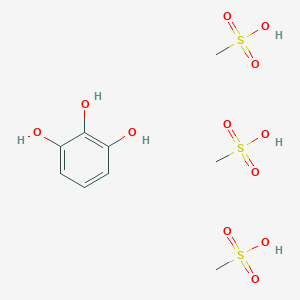
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
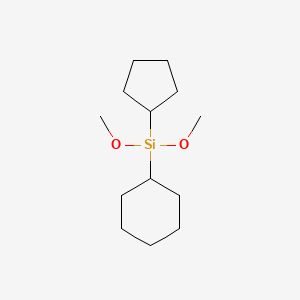
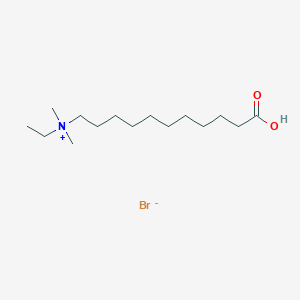
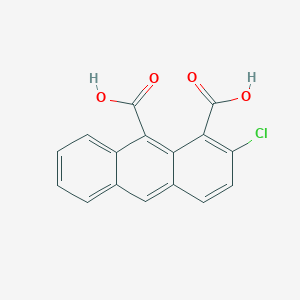
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
